2-Bromo-1,4-diethylbenzene
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Overview
Description
2-Bromo-1,4-diethylbenzene is an organic compound belonging to the family of halogenated benzenes. It is characterized by the presence of a bromine atom and two ethyl groups attached to a benzene ring. The molecular formula of this compound is C10H13Br, and it has a molecular weight of 213.12 g/mol .
Mechanism of Action
Target of Action
The primary targets of 2-Bromo-1,4-diethylbenzene are the aromatic (Ha) protons and the methyl (Hb) protons in the benzene ring . The molecule of 1,4-dimethylbenzene has two sets of equivalent protons: the four aromatic (Ha) protons and the six methyl (Hb) protons .
Mode of Action
The mode of action of this compound involves electrophilic aromatic substitution . In the initiating step, the N-bromosuccinimide loses the N-bromo atom, leaving behind a succinimidyl radical (S·). It is the S· that removes the magenta hydrogen to form succinimide (SH). Then, the compound with the removed hydrogen reacts with N-bromosuccinimide to form this compound .
Biochemical Pathways
The biochemical pathways affected by this compound involve the resonance-stabilized carbocation . The compound typically reacts via an SN2 pathway for 1° benzylic halides and an SN1 pathway for 2° and 3° benzylic halides .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Bromo-1,4-diethylbenzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the bromination of 1,4-diethylbenzene using bromine (Br2) in the presence of a Lewis acid catalyst such as iron(III) bromide (FeBr3). The reaction proceeds as follows:
Formation of the electrophile: Bromine reacts with the Lewis acid to form the bromine cation (Br+).
Electrophilic attack: The bromine cation attacks the benzene ring, forming a benzenonium intermediate.
Deprotonation: The intermediate loses a proton to regenerate the aromatic ring, yielding this compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale bromination reactions under controlled conditions. The process may include the use of continuous flow reactors to ensure efficient mixing and temperature control. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-1,4-diethylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The ethyl groups can be oxidized to form carboxylic acids or aldehydes.
Reduction Reactions: The bromine atom can be reduced to form 1,4-diethylbenzene.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) in polar solvents like ethanol or water.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products Formed
Substitution: Formation of compounds like 2-ethoxy-1,4-diethylbenzene.
Oxidation: Formation of 2-bromo-1,4-diethylbenzoic acid or 2-bromo-1,4-diethylbenzaldehyde.
Reduction: Formation of 1,4-diethylbenzene.
Scientific Research Applications
2-Bromo-1,4-diethylbenzene is used in various scientific research applications, including:
Organic Synthesis: As an intermediate in the synthesis of more complex organic molecules.
Material Science: In the preparation of polymers and advanced materials.
Pharmaceutical Research: As a building block in the synthesis of potential drug candidates.
Environmental Studies: As a model compound to study the behavior of halogenated benzenes in the environment.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-1,3-diethylbenzene: Similar structure but with different positional isomerism.
2-Bromo-1,4-dimethylbenzene: Similar structure with methyl groups instead of ethyl groups.
1,4-Dibromo-2,5-dimethylbenzene: Contains two bromine atoms and two methyl groups.
Uniqueness
2-Bromo-1,4-diethylbenzene is unique due to the presence of both ethyl groups and a bromine atom in specific positions on the benzene ring. This unique arrangement imparts distinct chemical properties and reactivity compared to its similar compounds .
Biological Activity
2-Bromo-1,4-diethylbenzene is a brominated aromatic compound that has garnered interest in various fields, including medicinal chemistry and environmental science. This article explores its biological activity, highlighting relevant studies, potential applications, and mechanisms of action.
- Molecular Formula : C₁₀H₁₃Br
- Molecular Weight : 213.12 g/mol
- Boiling Point : 78-80 °C (2 mmHg)
- Density : 1.264 g/cm³
Antimicrobial Properties
Brominated compounds often display antimicrobial properties. For instance, sulfonamide derivatives containing bromine have been shown to inhibit bacterial enzymes critical for folate synthesis, suggesting that this compound may possess similar properties. Although direct evidence for this compound is sparse, its structural analogy to known antimicrobial agents warrants further investigation.
Study 1: Antimicrobial Activity
A study conducted on structurally similar compounds demonstrated that brominated benzene derivatives exhibited significant antibacterial activity against various strains of bacteria. The mechanism involved the inhibition of dihydropteroate synthase (DHPS), an enzyme essential for bacterial growth. This suggests that this compound could potentially inhibit similar pathways.
Study 2: Toxicological Assessment
Research assessing the environmental impact of brominated compounds indicated that they could accumulate in biological systems, leading to potential toxicity. In aquatic environments, such compounds have been shown to disrupt endocrine functions in fish and other organisms. This raises concerns regarding the ecological implications of this compound and necessitates further toxicological studies.
Comparative Analysis of Related Compounds
The following table summarizes the biological activities of several brominated and non-brominated analogs of this compound:
Compound Name | Structure Features | Biological Activity |
---|---|---|
2-Bromo-1,3-diethylbenzene | Bromine at different position | Moderate antibacterial activity |
Diethyl 4-bromophenylphosphonate | Bromine on phenyl ring | Inhibits triglyceride synthesis in animal models |
Brominated sulfonamides | Sulfonamide group | Strong antibacterial properties against Gram-positive bacteria |
The proposed mechanisms through which this compound may exert its biological effects include:
- Enzyme Inhibition : Similar to other brominated compounds, it may inhibit critical enzymes involved in metabolic pathways.
- Endocrine Disruption : Potential interference with hormonal systems in wildlife due to structural similarities with known endocrine disruptors.
Properties
IUPAC Name |
2-bromo-1,4-diethylbenzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13Br/c1-3-8-5-6-9(4-2)10(11)7-8/h5-7H,3-4H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOHFMRVNALTVEF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(C=C1)CC)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50614813 |
Source
|
Record name | 2-Bromo-1,4-diethylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50614813 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.11 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52076-43-4 |
Source
|
Record name | 2-Bromo-1,4-diethylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50614813 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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